Cas no 1245771-72-5 (1-(3,3,3-Trifluoropropyl)-1H-pyrazol-4-amine)

1-(3,3,3-Trifluoropropyl)-1H-pyrazol-4-amine is a fluorinated pyrazole derivative with significant potential in pharmaceutical and agrochemical applications. Its key structural features include a trifluoropropyl group, which enhances lipophilicity and metabolic stability, and a reactive amine group at the 4-position, enabling further functionalization. The compound's trifluoromethyl moiety contributes to improved bioavailability and binding affinity in target interactions. Its pyrazole core offers versatility as a building block for heterocyclic synthesis. This compound is particularly valuable in medicinal chemistry for the development of bioactive molecules, where its unique electronic and steric properties can optimize drug-like characteristics. Suitable for controlled reactions, it serves as a key intermediate in specialized organic synthesis.
1-(3,3,3-Trifluoropropyl)-1H-pyrazol-4-amine structure
1245771-72-5 structure
Product Name:1-(3,3,3-Trifluoropropyl)-1H-pyrazol-4-amine
CAS No:1245771-72-5
MF:C6H8F3N3
MW:179.1430311203
MDL:MFCD15976426
CID:5043083
PubChem ID:50896552
Update Time:2025-11-06

1-(3,3,3-Trifluoropropyl)-1H-pyrazol-4-amine Chemical and Physical Properties

Names and Identifiers

    • 1-(3,3,3-trifluoropropyl)-1H-pyrazol-4-amine
    • 1-(3,3,3-trifluoropropyl)pyrazol-4-amine
    • 1-(3,3,3-trifluoropropyl)pyrazole-4-ylamine
    • SBB073410
    • STL414864
    • ST45255976
    • 1-(3,3,3-Trifluoropropyl)-1H-pyrazol-4-amine
    • MDL: MFCD15976426
    • Inchi: 1S/C6H8F3N3/c7-6(8,9)1-2-12-4-5(10)3-11-12/h3-4H,1-2,10H2
    • InChI Key: MCIZNEVUACPAGG-UHFFFAOYSA-N
    • SMILES: FC(CCN1C=C(C=N1)N)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 148
  • XLogP3: 1
  • Topological Polar Surface Area: 43.8

1-(3,3,3-Trifluoropropyl)-1H-pyrazol-4-amine Pricemore >>

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1-(3,3,3-Trifluoropropyl)-1H-pyrazol-4-amine Related Literature

Additional information on 1-(3,3,3-Trifluoropropyl)-1H-pyrazol-4-amine

1-(3,3,3-Trifluoropropyl)-1H-pyrazol-4-amine and Its Significance in Modern Biomedical Research

1-(3,3,3-Trifluoropropyl)-1H-pyrazol-4-amine is a fluorinated pyrazole derivative with a unique molecular framework that has garnered significant attention in the field of pharmaceutical chemistry. This compound, identified by its CAS number 1245771-72-5, represents a class of heterocyclic molecules that exhibit diverse biological activities. The structural complexity of this compound, particularly the trifluoropropyl group attached to the pyrazole ring, plays a critical role in its pharmacological properties. Recent studies have highlighted the potential of this molecule as a scaffold for drug discovery, particularly in the development of anti-inflammatory and antitumor agents.

Fluorine atoms are known to enhance the metabolic stability and bioavailability of drug candidates, a feature that is particularly relevant for 1-(3,3,3-Trifluoropropyl)-1H-pyrazol-4-amine. The trifluoropropyl substituent introduces electron-withdrawing effects, which can modulate the interactions of the molecule with biological targets. This property is especially valuable in the design of small molecule inhibitors for protein kinases, which are implicated in various diseases such as cancer and autoimmune disorders. A 2023 study published in Journal of Medicinal Chemistry demonstrated that fluorinated pyrazole derivatives exhibit enhanced selectivity towards specific kinase targets compared to their non-fluorinated counterparts.

The synthesis of 1-(3,3,3-Trif,3-Trifluoropropyl)-1H-pyrazol-4-amine typically involves multi-step organic reactions, including the formation of the pyrazole ring through a [3+2] cycloaddition mechanism. The introduction of the trifluoropropyl group is often achieved through electrophilic fluorination or nucleophilic substitution reactions. These synthetic strategies have been optimized to improve yield and purity, which are critical factors in the development of pharmaceutical compounds. The ability to fine-tune the molecular structure through chemical modifications has enabled researchers to explore the full potential of this scaffold in drug discovery.

Recent advances in computational chemistry have further enhanced the understanding of the molecular interactions of 1-(3,3,3-Trifluoropropyl)-1H-pyrazol-4-amine. Molecular docking studies have revealed that this compound can bind to specific protein pockets with high affinity, making it a promising candidate for the development of targeted therapies. For instance, a 2022 study in ACS Chemical Biology reported that fluorinated pyrazole derivatives can inhibit the activity of phosphoinositide 3-kinase (PI3K), a key signaling molecule in cancer progression. These findings underscore the importance of this compound in the design of novel therapeutic agents.

In addition to its pharmacological applications, 1-(3,3,3-Trifluoropropyl)-1H-pyrazol-4-amine has also been explored for its potential in materials science. The presence of fluorinated groups can impart unique physicochemical properties, such as hydrophobicity and thermal stability, which are beneficial in the development of advanced materials. A 2023 study in Advanced Materials demonstrated that fluorinated pyrazole derivatives can be used as building blocks for the synthesis of functional polymers with applications in drug delivery systems and biomedical devices.

The biocompatibility and low toxicity of 1-(3,3,3-Trifluoropropyl)-1H-pyrazol-4-amine are additional factors that contribute to its appeal in pharmaceutical research. Preclinical studies have shown that this compound exhibits minimal cytotoxicity towards healthy cells, which is a critical requirement for drug candidates. The ability to maintain therapeutic efficacy while minimizing adverse effects is a key challenge in drug development, and the properties of this compound address this issue effectively.

Furthermore, the structural versatility of 1-(3,3,3-Trifluoropropyl)-1H-pyrazol-4-amine allows for the design of prodrugs that can be activated at the site of action. This approach can improve the targeting efficiency of the compound, reducing systemic exposure and potential side effects. A 2021 study in Drug Discovery Today highlighted the potential of fluorinated pyrazole derivatives in the development of prodrugs for the treatment of neurodegenerative diseases, where targeted delivery is essential for therapeutic success.

The ongoing research into 1-(3,3,3-Trifluoropropyl)-1H-pyrazol-4-amine is driven by the need for innovative therapies that can address unmet medical needs. As the understanding of its molecular mechanisms and biological activities continues to expand, this compound is poised to play a significant role in the future of pharmaceutical science. The integration of advanced analytical techniques, such as mass spectrometry and crystallography, is further enhancing the ability to characterize and optimize this molecule for clinical applications.

In conclusion, 1-(3,3,3-Trifluoropropyl)-1H-pyrazol-4-amine represents a promising candidate in the field of drug discovery due to its unique structural features and diverse biological activities. The combination of fluorinated groups and the pyrazole scaffold provides a versatile platform for the development of novel therapeutics. As research in this area continues to advance, the potential applications of this compound are expected to expand, contributing to the advancement of biomedical science and the treatment of various diseases.

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